2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of pyridine, triazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenyl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Oxadiazole derivatives: Exhibiting antimicrobial and anticancer properties.
Triazole derivatives: Used in various therapeutic applications.
Uniqueness
2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H16F3N5OS |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16F3N5OS/c1-2-10-27-17(13-6-5-9-23-11-13)25-26-18(27)29-12-16(28)24-15-8-4-3-7-14(15)19(20,21)22/h2-9,11H,1,10,12H2,(H,24,28) |
InChI Key |
JWYFYPPRZCPMOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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